Arsinic acid

Description

Properties

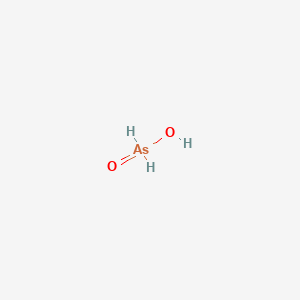

Molecular Formula |

AsH3O2 |

|---|---|

Molecular Weight |

109.944 g/mol |

IUPAC Name |

arsinic acid |

InChI |

InChI=1S/AsH3O2/c2-1-3/h1H2,(H,2,3) |

InChI Key |

VJWWIRSVNSXUAC-UHFFFAOYSA-N |

SMILES |

O[AsH2]=O |

Canonical SMILES |

O[AsH2]=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Bonding of Arsinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, bonding, synthesis, and analysis of arsinic acids, a class of organoarsenic compounds. With a focus on providing actionable data and detailed methodologies, this document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Introduction to Arsinic Acids

Arsinic acids are a class of organoarsenic compounds characterized by the general formula R₂AsO₂H.[1] They are pentavalent arsenic species, distinguishing them from the trivalent arsenous acids. The simplest and most well-studied member of this family is dimethylarsinic acid, also known as cacodylic acid, which has the chemical formula (CH₃)₂AsO₂H.[2] Arsinic acids and their derivatives have garnered significant interest due to their presence as metabolites of inorganic arsenic in biological systems and their historical and potential applications in medicine and agriculture.[3][4]

Chemical Structure and Bonding

The central arsenic atom in arsinic acids is pentavalent and typically exhibits a tetrahedral geometry. This arrangement involves bonding to two organic substituents (R groups), one hydroxyl group (-OH), and one oxo group (=O).

Molecular Geometry of Dimethylthis compound

Dimethylthis compound ((CH₃)₂AsO₂H) serves as the primary exemplar for understanding the structure of arsinic acids. It exists in at least two crystalline polymorphs: monoclinic and triclinic.[5] The molecular structure features a central arsenic atom bonded to two methyl groups, a hydroxyl group, and a doubly bonded oxygen atom.

Quantitative Structural Data

The precise bond lengths and angles of arsinic acids are determined through techniques such as X-ray crystallography. Below is a summary of the crystallographic data for the monoclinic polymorph of dimethylthis compound.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [5] |

| Space Group | C2/c | [5] |

| Unit Cell Parameters | ||

| a | 15.9264(15) Å | [5] |

| b | 6.53999(8) Å | [5] |

| c | 11.3401(9) Å | [5] |

| β | 125.8546(17)° | [5] |

| Volume | 955.4(2) ų | [5] |

| Z | 8 | [5] |

Note: Detailed bond lengths and angles for dimethylthis compound can be extracted from the crystallographic information files (CIFs) associated with the cited literature.

Experimental Protocols

Synthesis of Arsinic Acids

The synthesis of arsinic acids can be achieved through various methods, depending on the desired organic substituents. A general approach for the synthesis of aromatic arsonic and arsinic acids is the Bart reaction, which involves the reaction of a diazonium salt with an arsenite.[6] For aliphatic arsinic acids, such as those that are intermediates in the synthesis of more complex molecules like the antibiotic arsinothricin, a common precursor is a chloroalkyl(alkyl)this compound.[7][8]

Example Protocol: Synthesis of 2-Hydroxyethyl(methyl)this compound

This protocol is adapted from the synthesis of a precursor for the organoarsenical antibiotic arsinothricin.[7]

-

Preparation of Diiodo(methyl)arsine (MeAsI₂):

-

A solution of potassium iodide (KI, 0.252 mol) in 40 mL of water is added to a solution of monosodium methylarsonate (0.126 mol) in 40 mL of water.

-

Concentrated hydrochloric acid (30 mL) is slowly added to the mixture with continuous stirring.

-

Sulfur dioxide (SO₂) gas is then passed through the mixture for 30 minutes.

-

The resulting mixture is extracted three times with 70 mL of dichloromethane (CH₂Cl₂).

-

The organic layers are combined and dried over anhydrous sodium sulfate (Na₂SO₄).

-

The solvent is removed by evaporation to yield MeAsI₂.

-

-

Condensation with 2-Chloroethanol:

-

Sodium methylarsonite [MeAs(ONa)₂] is reacted with 2-chloroethanol in a suitable solvent. This nucleophilic displacement reaction yields 2-hydroxyethyl(methyl)this compound.

-

Structural Determination by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional atomic arrangement of crystalline solids, including arsinic acids.[9]

General Protocol:

-

Crystallization:

-

High-purity this compound is dissolved in a suitable solvent or solvent mixture to create a saturated or near-saturated solution.

-

Slow evaporation of the solvent, slow cooling of a saturated solution, or vapor diffusion of a non-solvent into the solution is employed to promote the growth of single crystals.[10] Crystals should ideally be larger than 0.1 mm in all dimensions.[11]

-

-

Data Collection:

-

A suitable single crystal is selected and mounted on a goniometer head, often under a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations.[9]

-

The crystal is exposed to a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å).[9]

-

The diffraction pattern is recorded on a detector as the crystal is rotated.[11]

-

-

Structure Solution and Refinement:

-

The collected diffraction data are processed to determine the unit cell dimensions and space group.

-

The initial positions of the atoms are determined using direct methods or Patterson methods.

-

The structural model is refined using least-squares methods to obtain the final atomic coordinates, bond lengths, and bond angles.

-

Biological Pathways and Significance

Arsinic acids, particularly dimethylthis compound, are significant as they are the major metabolites of inorganic arsenic in humans and many other species.[3][12] Understanding the metabolic pathway of arsenic is crucial for toxicological studies and for the development of arsenic-based therapeutics.

Caption: Metabolic pathway of inorganic arsenic.

The biotransformation of inorganic arsenic involves a series of reduction and oxidative methylation steps, primarily catalyzed by the enzyme arsenic (+3 oxidation state) methyltransferase (AS3MT).[12][13] This process converts the more toxic inorganic forms into methylated arsenicals, which are more readily excreted.[3]

Experimental and Analytical Workflows

The characterization of arsinic acids involves a logical flow of synthesis, purification, and structural analysis.

Caption: Experimental workflow for this compound characterization.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and bonding of arsinic acids, with a focus on dimethylthis compound. The presented data and experimental protocols offer a solid foundation for researchers and professionals working with these compounds. A thorough understanding of their structure, synthesis, and metabolism is essential for advancing research in toxicology, environmental science, and the development of novel arsenic-based therapeutics.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Cacodylic acid - Wikipedia [en.wikipedia.org]

- 3. Arsenic biochemistry - Wikipedia [en.wikipedia.org]

- 4. Arsenic-Based Antineoplastic Drugs and Their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Powder X-ray diffraction data for dimethylthis compound, (CH<sub>3</sub>)<sub>2</sub>AsO(OH) - ProQuest [proquest.com]

- 6. organicreactions.org [organicreactions.org]

- 7. par.nsf.gov [par.nsf.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. How To [chem.rochester.edu]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 12. An Overview of Arsenic Metabolism and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Metabolism, toxicity and anticancer activities of arsenic compounds - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis Pathways for Novel Arsinic Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arsinic acids, organoarsenic compounds characterized by the R₂As(O)OH functional group, and their derivatives have a storied history in medicine, acting as both potent toxins and valuable therapeutic agents. The success of arsenic trioxide (ATO) in treating acute promyelocytic leukemia (APL) has revitalized interest in the medicinal chemistry of arsenic.[1][2] This has spurred the development of novel arsinic acid derivatives with improved efficacy and reduced toxicity for a range of applications, particularly in oncology.[3] This technical guide provides a comprehensive overview of the synthesis, characterization, and mechanisms of action of these emerging compounds, with a focus on pathways relevant to drug development.

Core Synthetic Methodologies

The synthesis of this compound derivatives can be broadly categorized into classical aromatic methods and modern approaches tailored for specific aliphatic and complex structures.

Classical Aromatic Syntheses

Three primary named reactions have historically formed the bedrock of aromatic arsonic and this compound synthesis: the Bart, Béchamp, and Rosenmund reactions.[4] These methods are particularly useful for preparing substituted phenylarsinic acids.

-

Bart Reaction: This widely used reaction involves the coupling of a diazonium salt with an inorganic arsenic compound, typically sodium arsenite, often in the presence of a copper catalyst.[4]

-

Béchamp Reaction: This method involves heating an aromatic amine with arsenic acid. It is a straightforward approach, though it can sometimes lead to byproducts.[4]

-

Rosenmund Reaction: This reaction produces salts of arsinic acids by treating aryl halides with sodium or potassium arsenite.[4]

Modern Synthetic Protocols

Recent advancements have focused on creating more complex and targeted this compound derivatives, such as the antibiotic arsinothricin and anticancer arsonolipids.

Synthesis of Aliphatic Arsinic Acids: The Meyer reaction is a key method for preparing aliphatic arsonic acids, which can be precursors to arsinic acids. This reaction involves the alkylation of arsenites with alkyl halides. A general workflow for this process is outlined below.

Caption: General workflow for the Meyer reaction.

Synthesis of Arsinothricin (AST) Derivatives: Arsinothricin is a potent organoarsenical antibiotic. Its synthesis has been achieved through multiple routes, often involving the condensation of a key intermediate like 2-chloroethyl(methyl)this compound with diethyl acetamidomalonate.[5][6]

Experimental Protocol: Synthesis of 2-Hydroxyethyl(methyl)this compound [6]

-

A solution of potassium iodide (41.5 g, 0.252 mol) in water (40 mL) is added to a solution of monosodium methylarsonate (0.126 mol) in water (40 mL).

-

Concentrated HCl (30 mL) is slowly added with continuous stirring.

-

SO₂ gas is passed through the mixture for 30 minutes.

-

The resulting mixture is extracted with dichloromethane (3 x 70 mL) and dried over anhydrous Na₂SO₄.

-

Evaporation of the volatiles affords methylarsonous diiodide (MeAsI₂) as an orange liquid (Yield: 97%).

-

A solution of MeAsI₂ (40 g, 0.11 mol) in THF (100 mL) is added to a solution of sodium bicarbonate (40 g, 0.47 mol) in water (100 mL) at 0 °C.

-

2-Chloroethanol (10 mL, 0.15 mol) is added, and the mixture is stirred overnight at room temperature.

-

After acidification and workup, 2-hydroxyethyl(methyl)this compound is obtained.

Synthesis of Arsonolipids: Novel arsonolipids with ether linkages for increased stability have been synthesized. A key strategy involves protecting 2-hydroxyethylarsonic acid with thiophenol, allowing it to be used as a building block for further elaboration.

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of this compound derivatives, including synthetic yields and biological activity.

Table 1: Synthesis Yields of Selected this compound Precursors and Derivatives

| Compound | Starting Materials | Reaction Type | Yield (%) | Reference |

| Methylarsonous diiodide | Monosodium methylarsonate, KI, HCl, SO₂ | Reduction/Halogenation | 97% | [6] |

| 2-Hydroxyethyl(methyl)this compound | MeAsI₂, NaHCO₃, 2-Chloroethanol | Nucleophilic Substitution | 86% | [7] |

| 2-Chloroethyl(methyl)this compound | 2-Hydroxyethyl(methyl)this compound, SOCl₂ | Chlorination | ~73% | [6][7] |

| Arsinothricin (AST) | 2-Chloroethyl(methyl)this compound, Diethyl acetamidomalonate | Condensation/Deprotection | 5% (overall) | [7] |

Table 2: Anticancer Activity (IC₅₀ Values) of Selected Arsenical Compounds

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Arsenic Trioxide (formulated) | CCRF-CEM | Leukemia | 0.16 | [8] |

| Arsenic Trioxide (formulated) | MOLT-4 | Leukemia | 0.18 | [8] |

| Arsenic Trioxide (formulated) | UO-31 | Renal Cancer | 1.1 | [8] |

| Arsenic Trioxide (formulated) | PC-3 | Prostate Cancer | 2.1 | [8] |

| Arsenic Trioxide (formulated) | COLO 205 | Colon Cancer | 2.5 | [8] |

| Potassium Arsenite | CCRF-CEM | Leukemia | 0.22 | [8] |

| Potassium Arsenite | UO-31 | Renal Cancer | 1.9 | [8] |

| Dihydro-1,3,2-dithiarsenol-2-ylmercapto-acetic acid | CCRF-CEM | Leukemia | 0.41 | [8] |

| Dihydro-1,3,2-dithiarsenol-2-ylmercapto-acetic acid | UO-31 | Renal Cancer | 1.9 | [8] |

Spectroscopic Characterization

The structural elucidation of novel this compound derivatives relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are fundamental for determining the organic framework of the molecule. Chemical shifts of protons and carbons adjacent to the arsenic atom can provide valuable structural information.[9][10]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula. Techniques like electrospray ionization (ESI-MS) are commonly used to analyze these polar compounds.[11]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups, particularly the strong absorption corresponding to the As=O bond.

Table 3: Representative Spectroscopic Data

| Compound | Technique | Key Signals / Data | Reference |

| Arsanilic Acid | ¹H NMR | Aromatic protons | [11] |

| Arsanilic Acid | LC-MS | m/z 217.9793 [M+H]⁺ | [11] |

| Arsinothricin | ¹H NMR, ¹³C NMR | Data reported for synthetic intermediates and final product | [7] |

| Arsonolipids | ¹H NMR, ¹³C NMR | Signals corresponding to lipid chains and arsenical headgroup |

Mechanisms of Action & Signaling Pathways

The therapeutic effects of this compound derivatives, particularly their anticancer activity, are often mediated by the induction of oxidative stress and the modulation of key cellular signaling pathways. Arsenicals can lead to the generation of reactive oxygen species (ROS), which in turn triggers downstream signaling cascades leading to apoptosis.[3][12]

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell survival, proliferation, and growth. Arsenic compounds have been shown to have a biphasic effect on this pathway, sometimes activating it at low doses, promoting proliferation, and inhibiting it at higher, therapeutic doses, leading to apoptosis or autophagy.[13][14] Arsenite can target sulfhydryl groups on kinases in this pathway, disrupting their function.[13]

Caption: Arsenical inhibition of the PI3K/Akt/mTOR survival pathway.

MAPK Pathways (JNK, p38, ERK)

Mitogen-activated protein kinase (MAPK) pathways are central to the cellular response to stress. Arsenic compounds are potent activators of the stress-activated protein kinases (SAPKs), namely JNK and p38.[1][12] Activation of these pathways, often triggered by ROS, can lead to the activation of pro-apoptotic proteins like Bax and the phosphorylation of Bcl-2, ultimately inducing mitochondrial-mediated apoptosis.[12]

Caption: Activation of JNK and p38 MAPK pathways by arsenicals.

NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of inflammation and cell survival. The effect of arsenicals on this pathway is complex and can be cell-type and dose-dependent.[15] In some contexts, particularly at higher concentrations, arsenite can inhibit NF-κB activation by binding to a critical cysteine residue in the IκB kinase (IKK) complex, thereby preventing the degradation of the IκB inhibitor and keeping NF-κB inactive in the cytoplasm.[16] This inhibition of the pro-survival NF-κB pathway can contribute to the pro-apoptotic effects of arsenicals.[17]

Caption: Inhibition of the NF-κB survival pathway by arsenicals.

Conclusion

The field of this compound chemistry is undergoing a significant renaissance, driven by the need for novel therapeutic agents. Advances in synthetic methodologies are enabling the creation of a diverse array of derivatives with tailored biological activities. A deeper understanding of their mechanisms of action, particularly their interactions with key signaling pathways such as PI3K/Akt, MAPK, and NF-κB, is critical for the rational design of next-generation arsenical drugs. The data and protocols presented in this guide offer a foundational resource for researchers dedicated to harnessing the therapeutic potential of this unique class of compounds. Continued exploration in this area holds considerable promise for the development of new treatments for cancer and other challenging diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Arsenic compounds in cancer therapy: mechanistic insights and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. iris.unitn.it [iris.unitn.it]

- 10. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 11. Arsanilic Acid | C6H8AsNO3 | CID 7389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Arsenic compounds activate MAPK and inhibit Akt pathways to induce apoptosis in MA‐10 mouse Leydig tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. PI3K/Akt/mTOR Signaling Pathway and the Biphasic Effect of Arsenic in Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Influence of arsenate and arsenite on signal transduction pathways: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

The Environmental Fate and Transport of Arsinic Acids: A Technical Guide

Executive Summary

Arsinic acids, particularly dimethylarsinic acid (DMA), are significant organoarsenical compounds found in the environment. They originate from the metabolism of inorganic arsenic by organisms and historical use as herbicides. Understanding their environmental behavior is critical for assessing ecological risk and ensuring human safety. This technical guide provides a comprehensive overview of the environmental fate and transport of arsinic acids, focusing on their physicochemical properties, key environmental processes such as sorption, degradation, and bioaccumulation, and the detailed experimental protocols used for their study. All quantitative data are summarized in tables for comparative analysis, and key pathways and workflows are visualized using diagrams to facilitate a deeper understanding of the core concepts.

Introduction: Defining Arsinic Acids

Arsenic is a metalloid that exists in various chemical forms, broadly categorized as inorganic and organic. While inorganic arsenic (arsenite [As(III)] and arsenate [As(V)]) is notoriously toxic, organic forms vary in their toxicity. Arsinic acids are a class of organoarsenic compounds characterized by the functional group R₂As(O)OH. The simplest and most environmentally relevant this compound is dimethylthis compound (DMA) , also known as cacodylic acid.[1][2] DMA is a major metabolite formed after exposure to inorganic arsenic in both humans and rodents and was once widely used as a herbicide.[2][3] It is crucial to distinguish arsinic acids from the inorganic arsenic acid (H₃AsO₄) and arsenous acid (H₃AsO₃), as their chemical properties, mobility, and toxicological profiles differ significantly. This guide will focus primarily on dimethylthis compound (DMA) as the representative compound for this class.

Physicochemical Properties of Dimethylthis compound (DMA)

The environmental behavior of a chemical is fundamentally governed by its physical and chemical properties. DMA is a colorless, odorless crystalline solid that is highly soluble in water.[1][4] Its properties dictate its partitioning between soil, water, and air.

| Property | Value | Reference |

| Chemical Formula | C₂H₇AsO₂ | [4][5] |

| Molecular Weight | 138.00 g/mol | [4][5] |

| Melting Point | 192 to 198 °C | [1] |

| Boiling Point | > 200 °C | [1] |

| Water Solubility | 2 x 10⁶ mg/L (2,000 g/L) at 25 °C | [4] |

| pKa | 6.25 | [1] |

| log Pow (Octanol-Water Partition Coefficient) | 0.217 | [6] |

Table 1: Key Physicochemical Properties of Dimethylthis compound (DMA).

Environmental Fate and Transport Processes

The fate of arsinic acids in the environment is a complex interplay of physical, chemical, and biological processes that determine their concentration, mobility, and potential for exposure.

Sorption and Desorption in Soils

The mobility of arsinic acids in the subsurface is largely controlled by sorption-desorption reactions with soil and sediment particles.[7] Unlike many neutral organic compounds, the sorption of DMA is not primarily dictated by organic carbon content but rather by interactions with mineral surfaces.

-

Mechanism : DMA, existing as an anion at typical environmental pH (pKa = 6.25), adsorbs to positively charged surfaces of metal oxides and hydroxides, particularly those of iron (Fe) and aluminum (Al).[6] This process is competitive, with other anions like phosphate displacing adsorbed DMA.

-

Mobility : DMA generally exhibits higher mobility in soils compared to inorganic arsenate (As(V)).[8] As(V) has a stronger affinity for soil minerals, meaning DMA is more likely to remain in the aqueous phase and be transported with groundwater.[8]

Degradation Pathways

Arsinic acids are subject to degradation through both biological and photochemical pathways, which transform them into other arsenic species.

The primary biodegradation pathway for DMA in the environment is demethylation, a process mediated by soil and sediment microorganisms.[10] This process sequentially breaks the carbon-arsenic bonds, ultimately converting DMA back to inorganic arsenic.

-

Process : The demethylation of DMA proceeds through monomethylarsonic acid (MMA) to inorganic arsenate [As(V)].[10] This transformation is significant because it can increase the overall toxicity of the arsenic present.

-

Kinetics : Biodegradation rates are highly dependent on environmental conditions such as temperature, oxygen availability, and microbial community composition. Studies have shown that the demethylation of DMA can be relatively slow, with reported half-lives in soil ranging from 1.3 to 12.6 days under specific conditions.[10] In aqueous soil extracts, the process can be much slower, with half-lives of 46 to 187 days.[10]

In sunlit surface waters, arsinic acids can be degraded by photochemical reactions.

-

Mechanism : The photodegradation of DMA is primarily driven by reactions with hydroxyl radicals (HO•).[11] This process also leads to the mineralization of DMA, breaking it down into inorganic arsenate.

-

Kinetics : Photodegradation follows first-order kinetics.[11] The rate is dependent on factors such as water clarity, depth, latitude, and season, which influence the intensity of solar radiation. Specific rate constants are highly system-dependent.

Biomethylation and Volatilization

In addition to being a product of methylation, DMA can be further methylated by microbial action under certain conditions. This process is a key component of the environmental arsenic cycle.

-

Pathway : Microorganisms can methylate inorganic arsenic to MMA and then to DMA.[12] DMA can be further methylated to form trimethylarsine oxide (TMAO), which can be reduced to the volatile gas trimethylarsine (TMA).[6]

-

Transport : The formation of volatile arsenic species like TMA represents a pathway for arsenic to move from soil or water into the atmosphere, facilitating long-range transport.[6]

Bioaccumulation and Bioconcentration

Bioaccumulation refers to the net uptake of a chemical by an organism from all exposure routes (water, food, sediment), while bioconcentration refers to uptake from water alone.[13]

-

Uptake : Arsinic acids, like other arsenic species, are taken up by aquatic organisms. In fish, DMA is a known metabolite of inorganic arsenic and can be accumulated in various tissues.[14]

-

Trophic Transfer : Unlike some persistent organic pollutants, organoarsenical compounds like DMA do not typically biomagnify, meaning their concentrations do not significantly increase at higher trophic levels in the food chain.[15]

-

Quantitative Data : The bioconcentration factor (BCF) is the ratio of the chemical concentration in an organism to that in the water at steady state.[16] BCF and bioaccumulation factor (BAF) values are species- and environment-specific. While a default BAF for total arsenic in fish tissue has been suggested as 20 L/kg for risk assessment purposes, this value does not specifically represent DMA and may not reflect its true bioaccumulation potential under various environmental conditions.[13]

References

- 1. epa.gov [epa.gov]

- 2. skb.com [skb.com]

- 3. A concise review of the toxicity and carcinogenicity of dimethylthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. epa.gov [epa.gov]

- 5. oecd.org [oecd.org]

- 6. Methylarsonic acid | CH5AsO3 | CID 8948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemsafetypro.com [chemsafetypro.com]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. Adsorption-desorption distribution (Kd) and organic carbon-water partition (KOC) coefficients - ECETOC [ecetoc.org]

- 10. researchgate.net [researchgate.net]

- 11. concawe.eu [concawe.eu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. oehha.ca.gov [oehha.ca.gov]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 16. inis.iaea.org [inis.iaea.org]

Toxicological Profile of Arsinic Acid and Its Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of arsinic acid and its principal metabolites. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and toxicological assessment. This document summarizes key quantitative toxicological data, details relevant experimental methodologies, and visualizes critical signaling pathways implicated in the toxic effects of these arsenic compounds.

Introduction

This compound, a pentavalent organoarsenic compound, and its metabolites are of significant toxicological interest due to their widespread environmental presence and potential for human exposure. The toxicity of arsenic is highly dependent on its chemical form and oxidation state. In vivo, inorganic arsenic undergoes a complex metabolic process, primarily in the liver, involving a series of reduction and oxidative methylation steps. This process, catalyzed by arsenic (+3 oxidation state) methyltransferase (AS3MT) with S-adenosylmethionine (SAM) as a methyl donor and glutathione (GSH) as a cofactor, converts inorganic arsenic into monomethylarsonic acid (MMA) and dimethylthis compound (DMA).[1][2] During this biotransformation, highly toxic trivalent intermediates, monomethylarsonous acid (MMAIII) and dimethylarsinous acid (DMAIII), are formed.[1][2] While methylation was once considered a detoxification pathway, it is now understood that these trivalent methylated metabolites are more toxic than the parent inorganic arsenite (AsIII).[1]

This guide will delve into the toxicokinetics, acute and chronic toxicity, and mechanisms of action of this compound and its key metabolites, providing a foundational resource for toxicological research and risk assessment.

Quantitative Toxicological Data

The following tables summarize the available quantitative toxicological data for this compound and its major metabolites. These values provide a comparative basis for understanding the relative toxicity of these compounds across different species and exposure routes.

Table 1: Acute Toxicity Data (LD50/LC50)

| Compound | Species | Route | LD50/LC50 | Reference |

| This compound | Rat | Oral | 48 mg/kg | [3] |

| Mouse | Inhalation | LC50: 1.040 mg/L (4h) | [4] | |

| Arsenic Trioxide (As2O3) | Rat | Oral | 10 mg/kg | [2] |

| Mouse | Oral | 20 mg/kg | [2] | |

| Monomethylarsonic Acid (MMAV) | Mouse | Oral | 145 mg/kg | [5] |

| Dimethylthis compound (DMAV) | Rat | Oral | >90 mL/kg (as solution) | [6] |

| Mouse | Oral | 31,500 µg/kg | [6] |

Table 2: No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) Data for Chronic Oral Exposure

| Compound | Species | Duration | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Endpoint | Reference |

| Inorganic Arsenic | Human | Chronic | 0.0004 | 0.022 | Dermal lesions | [7] |

| Human | Chronic | 0.003 | - | Dermal effects | [7] | |

| Human | Chronic | 0.009 | 0.006 | Pigmentation changes, hyperkeratosis | [7] | |

| Monomethylarsonic Acid (MMAV) | Mouse | Chronic | - | 6.0 | Progressive glomerulonephropathy | [7] |

| Dimethylthis compound (DMAV) | Rat | 104 weeks | 4150 | - | No adverse effects | [8] |

| Mouse | Chronic | - | - | - |

Absorption, Distribution, Metabolism, and Excretion (ADME)

The toxicokinetics of this compound and its metabolites are crucial for understanding their systemic effects.

-

Absorption: Inorganic arsenic is well-absorbed from the gastrointestinal tract.

-

Distribution: Following absorption, arsenic is distributed to various tissues, with the highest concentrations often found in the liver, kidneys, lungs, and skin.[9] Dimethylthis compound has been shown to accumulate in the lungs of mice.[10]

-

Metabolism: As previously mentioned, the primary metabolic pathway for inorganic arsenic is hepatic methylation to MMA and DMA, with the formation of trivalent intermediates.[2] The efficiency of this methylation process varies among individuals and species.

-

Excretion: Arsenic and its metabolites are primarily excreted in the urine.[11] After a single oral dose of sodium arsenite, about 46% is excreted in the urine within four days, whereas for MMA and DMA, the urinary excretion is around 78% and 75%, respectively.[11] The biological half-life of arsenic in urine tends to increase with the dose.[12]

Table 3: ADME Parameters

| Compound | Species | Parameter | Value | Reference |

| Sodium Arsenite | Human | Urinary Excretion (4 days) | 46% of ingested dose | [11] |

| Monomethylarsonate (MMA) | Human | Urinary Excretion (4 days) | 78% of ingested dose | [11] |

| Dimethylarsinate (DMA) | Human | Urinary Excretion (4 days) | 75% of ingested dose | [11] |

| Dimethylthis compound | Mouse | Primary Excretion Route | Urine | [5] |

| Monomethylarsonous Acid (MMAIII) | Rat | Major Biliary Metabolite | Yes | [6][13] |

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of toxicological findings. Below are summaries of methodologies for key experiments.

Acute Oral Toxicity Study (OECD 423)

An acute oral toxicity study following the Acute Toxic Class Method (OECD 423) is conducted to determine the median lethal dose (LD50).[8][14]

-

Test Animals: Typically, Wistar rats or a similar rodent species are used. Animals are fasted overnight before dosing.

-

Dosing: The test substance is administered by oral gavage at various dose levels. A stepwise procedure is used, starting with a dose expected to cause some mortality.

-

Observation: Animals are observed for clinical signs of toxicity and mortality for at least 14 days. Body weight is recorded at regular intervals.

-

Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.

-

Data Analysis: The LD50 is calculated using appropriate statistical methods.

Chronic Toxicity Study (OECD 452)

Chronic toxicity studies are designed to evaluate the adverse effects of a substance over a significant portion of the animal's lifespan.[15]

-

Test Animals: Rodents (e.g., rats, mice) are commonly used.

-

Dosing: The test substance is administered daily, typically in the diet or drinking water, for a period of 12 to 24 months.

-

Observations: Comprehensive observations are made throughout the study, including clinical signs, body weight, food and water consumption, hematology, clinical chemistry, and urinalysis.

-

Pathology: At the end of the study, a full histopathological examination of all major organs and tissues is performed.

-

Data Analysis: Statistical analysis is used to identify dose-related effects and determine the NOAEL and LOAEL.

Neurotoxicity Assessment

Arsenic is a known neurotoxicant. Experimental protocols to assess neurotoxicity in animal models often include a battery of behavioral and electrophysiological tests.

-

Behavioral Tests:

-

Electrophysiology:

-

Histopathology: Examination of brain tissue for neuronal damage, apoptosis, and neuroinflammation.[19]

Genotoxicity Assessment

Arsenic and its metabolites can induce genotoxicity through various mechanisms, including the generation of reactive oxygen species (ROS) and interference with DNA repair processes.

-

Micronucleus Test (OECD 474): This in vivo assay detects damage to chromosomes or the mitotic apparatus. Bone marrow or peripheral blood cells are examined for the presence of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.[20]

-

Comet Assay (Single Cell Gel Electrophoresis): This sensitive method detects DNA strand breaks in individual cells. Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA migrates further, creating a "comet tail."[21]

-

Chromosomal Aberration Test (OECD 473): This in vitro test assesses the ability of a substance to induce structural chromosomal abnormalities in cultured mammalian cells.[20]

Mechanisms of Toxicity and Signaling Pathways

The toxicity of this compound and its metabolites is multifactorial, involving the disruption of numerous cellular processes and signaling pathways.

Oxidative Stress

A primary mechanism of arsenic-induced toxicity is the generation of reactive oxygen species (ROS), leading to oxidative stress.[13] This occurs through several mechanisms, including the uncoupling of mitochondrial oxidative phosphorylation and the direct interaction of arsenic with cellular components. Oxidative stress can damage lipids, proteins, and DNA, contributing to cellular dysfunction and apoptosis.[13]

References

- 1. PI3K/Akt/mTOR Signaling Pathway and the Biphasic Effect of Arsenic in Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism, toxicity and anticancer activities of arsenic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. Analysis of Arsenical Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolomics Analysis of Chronic Exposure to Dimethylarsenic Acid in Mice and Toxicity Assessment of Organic Arsenic in Food - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Biliary and urinary excretion of inorganic arsenic: monomethylarsonous acid as a major biliary metabolite in rats. | Semantic Scholar [semanticscholar.org]

- 7. Omics advancements towards exploring arsenic toxicity and tolerance in plants: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oecd.org [oecd.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Comparison of the urinary excretion of arsenic metabolites after a single oral dose of sodium arsenite, monomethylarsonate, or dimethylarsinate in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Urinary excretion of inorganic arsenic and its metabolites after repeated ingestion of sodium metaarsenite by volunteers | Semantic Scholar [semanticscholar.org]

- 13. academic.oup.com [academic.oup.com]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. oecd.org [oecd.org]

- 16. Subchronic Arsenic Exposure Induces Behavioral Impairments and Hippocampal Damage in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]

- 19. researchgate.net [researchgate.net]

- 20. Substantial Evidences Indicate That Inorganic Arsenic Is a Genotoxic Carcinogen: a Review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Experimental Studies - Arsenic in Drinking Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Historical Review of Arsinic Acid Applications in Industry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Arsinic acids and their derivatives, a class of organoarsenic compounds, have a long and complex history in industrial applications. From their widespread use in agriculture and wood preservation to their more niche roles in medicine and manufacturing, these compounds have left a significant mark on various sectors. This technical guide provides an in-depth historical review of the industrial applications of arsinic acids, presenting available quantitative data, detailed experimental protocols for their synthesis, and visualizations of their mechanisms of action.

Industrial Applications and Historical Context

The industrial use of arsenic compounds, including arsinic acids, saw a significant rise in the 20th century. The primary applications were driven by their biocidal properties.

Agriculture: A Double-Edged Sword

Arsenical compounds were among the earliest and most effective pesticides. Their use in agriculture can be broadly categorized into insecticides, herbicides, and desiccants.

-

Insecticides: Lead arsenate and calcium arsenate were extensively used in the early to mid-20th century to control insect pests on fruit and vegetable crops.[1] The Merrimack Chemical Company was a major producer of arsenic-based pesticides in the United States between 1899 and 1914.[2] However, due to their high toxicity and persistence in the environment, their use was largely phased out and replaced by organic insecticides like DDT in the 1940s.[1]

-

Herbicides and Desiccants: Organic arsenicals, such as cacodylic acid (dimethylarsinic acid) and monosodium methanearsonate (MSMA), were widely used as herbicides and cotton desiccants.[3][4] Cacodylic acid was a key ingredient in "Agent Blue," a defoliant used during the Vietnam War.[4] MSMA has been used for weed control in cotton fields and on golf courses.[4][5] The use of these organic arsenicals has been significantly restricted due to health and environmental concerns.[3][4]

Wood Preservation: A Dominant Application

Beginning in the 1970s, the use of arsenic compounds in wood preservatives grew substantially.[3][4][6] By 1980, a staggering 70% of the arsenic consumed in the United States was for the production of wood preservatives.[3][4][6] The most common formulation was chromated copper arsenate (CCA).[3][4][6][7] In this formulation, copper acts as a fungicide, arsenic as an insecticide and secondary fungicide, and chromium as a fixative.[8] CCA-treated wood was widely used for residential and industrial applications. However, concerns over arsenic leaching led to a voluntary phase-out of CCA for most residential uses in the early 2000s, though it is still used in some industrial applications.[7][9]

Animal Husbandry: Growth Promotion and Disease Prevention

Organic arsenicals, such as roxarsone and arsanilic acid, were used as feed additives for poultry and swine.[7] These compounds were intended to promote growth, improve feed efficiency, and prevent diseases like coccidiosis.[7] However, studies revealed that organic arsenic could be converted to the more toxic inorganic form in animals, leading to concerns about arsenic in meat products.[7] This led to the withdrawal of approval for many of these feed additives.[7]

Medicinal Applications: From Ancient Remedies to Modern Therapeutics

Arsenicals have a paradoxical history in medicine, being both poisons and therapeutic agents. Historically, arsenic compounds were used to treat a variety of ailments. In modern medicine, arsenic trioxide has found a significant role in the treatment of acute promyelocytic leukemia (APL).[10]

Quantitative Data on this compound Applications

While comprehensive historical production data is scarce, the following tables summarize available quantitative information on the use of specific this compound derivatives.

| Application | Arsenical Compound | Time Period | Consumption/Use Data | Source(s) |

| Wood Preservation | Chromated Copper Arsenate (CCA) | 1980 | 70% of total arsenic consumed in the USA | [3][4][6] |

| Wood Preservation | Chromated Copper Arsenate (CCA) | 1990 | 70% of total arsenic consumed in the USA | [1] |

| Agriculture | All arsenic-based pesticides | 1990 | 20% of total arsenic consumed in the USA | [1] |

Table 1: Historical Consumption of Arsenic in the USA by Application

| Compound | Application | Year(s) | Usage Data | Source(s) |

| Monosodium Methanearsonate (MSMA) | Cotton | 2015-2019 | Approx. 400,000 pounds applied annually to ~300,000 acres | [10] |

| Monosodium Methanearsonate (MSMA) | Roadside Rights-of-Way | 2017 | Over 800,000 pounds applied | [10] |

| Monosodium Methanearsonate (MSMA) | Turf (Golf Courses and Sod Farms) | 2013 | Approx. 410,000 pounds applied | [10] |

Table 2: Usage of Monosodium Methanearsonate (MSMA) in the USA

| Matrix | Arsenical Compound | Concentration Range | Notes | Source(s) |

| Chicken Liver (Roxarsone-fed) | Inorganic Arsenic | Higher than control groups | Indicates in vivo conversion of organic to inorganic arsenic | [11] |

| Chicken Meat (Conventional) | Inorganic Arsenic (Geometric Mean) | 1.8 µg/kg | Higher than antibiotic-free and organic chicken | [6] |

| Chicken Meat (Roxarsone-positive) | Inorganic Arsenic (Geometric Mean) | 2.3 µg/kg | Significantly higher than roxarsone-negative samples | [6] |

Table 3: Arsenic Concentrations in Poultry from Roxarsone Use

Experimental Protocols for the Synthesis of Arsinic and Arsonic Acids

The synthesis of aromatic arsonic and arsinic acids has historically been achieved through several key named reactions.

The Béchamp Reaction: Synthesis of p-Arsanilic Acid

The Béchamp reaction, first reported in 1863, is an electrophilic aromatic substitution using arsenic acid to arsenate activated aromatic compounds like aniline.[12]

Detailed Protocol for the Synthesis of p-Arsanilic Acid:

Materials:

-

Sirupy arsenic acid (80-85%)

-

Aniline

-

Sodium hydroxide

-

Concentrated hydrochloric acid

-

Decolorizing carbon

-

Tetrabromophenolsulfonphthalein indicator

Procedure:

-

To 1035 g of sirupy arsenic acid in a 12-inch evaporating dish, add 828 g of aniline in 100-cc portions, breaking up the lumps of aniline arsenate that form with a porcelain spatula.

-

Transfer the resulting powdered solid to a 3-L round-bottomed flask equipped with a mechanical stirrer, a thermometer, and a condenser for downward distillation.

-

Add an additional 800 cc of aniline to the flask.

-

Heat the mixture in an oil bath at 155–160°C with stirring for four and a half hours. The mass will turn an intense violet color.

-

Pour the reaction mixture into 700 cc of water.

-

Wash the flask with a portion of a previously prepared solution of 330 g of sodium hydroxide in 1400 cc of water, adding the washings to the reaction mixture.

-

Add the remainder of the alkali solution and agitate and cool the mixture. Two distinct layers will form: a lower pink-colored alkaline water layer and an upper strongly colored aniline layer.

-

Carefully separate the warm aqueous layer from the aniline layer using a separatory funnel.

-

Treat the aqueous layer with 15 g of decolorizing carbon and filter through paper.

-

To obtain the free arsanilic acid, acidify the filtrate with concentrated hydrochloric acid until the purple color of the tetrabromophenolsulfonphthalein indicator changes to a faint yellow.

-

Stimulate crystallization by scratching the inside of the flask and allow it to stand overnight to complete the precipitation.

-

Collect the crystals of pinkish-yellow arsanilic acid by filtration.[13]

The Bart Reaction: Synthesis of p-Nitrophenylarsonic Acid

The Bart reaction involves the coupling of a diazonium salt with an arsenite in the presence of a copper salt catalyst to form an arsonic acid.

Detailed Protocol for the Synthesis of p-Nitrophenylarsonic Acid:

Materials:

-

Sodium metaarsenite

-

Sodium hydroxide

-

Cuprous chloride

-

p-Nitrobenzenediazonium borofluoride (prepared from p-nitroaniline)

-

Ether or benzene

-

Concentrated hydrochloric acid

-

Activated charcoal

-

10% Ammonium hydroxide solution

Procedure:

-

In a 2-L beaker with a mechanical stirrer, dissolve 52 g of sodium metaarsenite and 16 g of sodium hydroxide in 600 ml of water.

-

Suspend 6 g of cuprous chloride in the solution.

-

Prepare a mixture of 300 ml of water and the p-nitrobenzenediazonium borofluoride obtained from 0.25 mole of p-nitroaniline.

-

Add the diazonium salt mixture to the sodium arsenite solution over a period of 1 hour, controlling the foaming with small additions of ether or benzene.

-

As the reaction proceeds, add 100 ml of 10% sodium hydroxide solution in 20-ml portions.

-

Continue stirring for another hour, then warm the mixture to 60°C for 30 minutes and filter with suction.

-

Wash the residue on the funnel with two 50-ml portions of water.

-

Acidify the combined filtrate and washings with concentrated hydrochloric acid until the solution is acid to litmus paper.

-

Filter the mixture, add activated charcoal to the filtrate, and concentrate the solution to about 350 ml.

-

Filter the hot solution and add concentrated hydrochloric acid until the solution is acid to Congo red paper.

-

Place the solution in a refrigerator overnight to crystallize.

-

Collect the crystals, wash with ice water, and combine with crystals obtained from concentrating the filtrate.

-

Dissolve the total crystals in 10% ammonium hydroxide solution, filter, and re-precipitate with concentrated hydrochloric acid.

-

After thorough chilling, filter the p-nitrophenylarsonic acid and wash with ice water until free of ammonium chloride.[14]

The Rosenmund Reaction

The Rosenmund reduction is a hydrogenation process that typically reduces an acyl chloride to an aldehyde. While the direct Rosenmund synthesis of arsinic acids from aryl halides and sodium or potassium arsenite is mentioned in the literature, detailed modern experimental protocols are not as readily available as for the Bart and Béchamp reactions. The related Rosenmund-von Braun reaction is used to synthesize aryl nitriles from aryl halides and cuprous cyanide.[15][16][17]

Signaling Pathways and Experimental Workflows

The biological effects of arsinic acids and other arsenic compounds are mediated through their interaction with various cellular signaling pathways. The following diagrams, in DOT language, illustrate some of these key interactions and industrial workflows.

Signaling Pathways

Arsenic and the MAPK Signaling Pathway

Arsenic compounds are known to activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including JNK, p38, and ERK1/2, which can lead to apoptosis.[18][19][20]

Caption: Arsenic-induced activation of MAPK signaling pathways leading to apoptosis.

Arsenic and the PI3K/Akt Signaling Pathway

Arsenic exposure can have complex, often contradictory, effects on the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[10][21][22][23]

Caption: Arsenic-mediated dysregulation of the PI3K/Akt signaling pathway.

Arsenic and the NF-κB Signaling Pathway

Arsenite has been shown to inhibit the activation of NF-κB, a key regulator of inflammation and cell survival, by directly interacting with the IKK complex.[12][24][25][26]

Caption: Inhibition of NF-κB activation by arsenite through direct interaction with the IKK complex.

Industrial and Experimental Workflows

Chromated Copper Arsenate (CCA) Wood Treatment Workflow

The industrial process for treating wood with CCA involves several key steps to ensure proper penetration and fixation of the preservative.[8][27][28]

Caption: Industrial workflow for the pressure treatment of wood with Chromated Copper Arsenate (CCA).

Analytical Workflow for Arsenic Speciation in Biological Samples

Determining the different chemical forms (species) of arsenic in biological tissues is crucial for assessing toxicity. Liquid chromatography coupled with inductively coupled plasma mass spectrometry (LC-ICP-MS) is a common analytical method.[11][29][30][31][32]

Caption: A typical analytical workflow for the speciation of arsenic in biological samples using LC-ICP-MS.

Conclusion

The industrial applications of arsinic acids and their derivatives have undergone a significant transformation over the past century. Driven by their potent biocidal properties, these compounds were once cornerstones of the agricultural and wood preservation industries. However, a growing understanding of their toxicity and environmental persistence has led to stringent regulations and a shift towards safer alternatives. The historical review presented here highlights the dual nature of these compounds – their utility and their inherent risks. For researchers and drug development professionals, the study of arsinic acids continues to be relevant, particularly in understanding their mechanisms of action at the cellular level, which can inform both toxicology and the development of novel therapeutics, as exemplified by the use of arsenic trioxide in cancer treatment. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for further investigation into this fascinating and complex class of compounds.

References

- 1. pubs.usgs.gov [pubs.usgs.gov]

- 2. Pesticide Manufacturing [serc.carleton.edu]

- 3. The history of arsenical pesticides and health risks related to the use of Agent Blue [aaem.pl]

- 4. The history of arsenical pesticides and health risks related to the use of Agent Blue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Arsenic Exposure and Toxicology: A Historical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. woodpreservation.ca [woodpreservation.ca]

- 9. in.gov [in.gov]

- 10. PI3K/Akt/mTOR Signaling Pathway and the Biphasic Effect of Arsenic in Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analytical techniques for arsenic speciation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of NF-kappa B activation by arsenite through reaction with a critical cysteine in the activation loop of Ikappa B kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Rosenmund-von Braun Reaction [organic-chemistry.org]

- 16. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]

- 17. synarchive.com [synarchive.com]

- 18. spandidos-publications.com [spandidos-publications.com]

- 19. Arsenic compounds activate MAPK and inhibit Akt pathways to induce apoptosis in MA-10 mouse Leydig tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Unfolded protein response signaling and MAP kinase pathways underlie pathogenesis of arsenic-induced cutaneous inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Arsenic-induced IGF-1 signaling impairment and neurite shortening: The protective roles of IGF-1 through the PI3K/Akt axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Both IKK-α and IKK-β are implicated in the arsenite-induced AP-1 transactivation correlating with cell apoptosis through NF-κB activity-independent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Low Levels of Arsenite Activates Nuclear Factor-κB and Activator Protein-1 in Immortalized Mesencephalic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 27. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 28. ackma.org [ackma.org]

- 29. ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR ARSENIC - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 30. Analytical techniques for arsenic speciation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. atsdr.cdc.gov [atsdr.cdc.gov]

- 32. d-nb.info [d-nb.info]

An In-Depth Technical Guide to the Coordination Chemistry of Arsinic Acids with Transition Metals

For Researchers, Scientists, and Drug Development Professionals

The coordination chemistry of arsinic acids with transition metals represents a burgeoning field of study with significant potential in catalysis and medicinal chemistry. Arsinic acids, characterized by the general formula R₂As(O)OH, act as versatile ligands, coordinating to transition metal centers through their oxygen atoms to form a diverse array of complexes with unique structural and reactive properties. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of these fascinating compounds, with a focus on quantitative data and detailed experimental methodologies.

Synthesis of Transition Metal Arsinate Complexes

The synthesis of transition metal arsinate complexes typically involves the reaction of a suitable transition metal salt with an arsinic acid in an appropriate solvent. The choice of solvent, temperature, and stoichiometry can influence the final product's structure and nuclearity.

General Synthetic Strategy

A common synthetic route involves the direct reaction of a transition metal halide or acetate with a deprotonated this compound. The this compound is often deprotonated in situ using a weak base.

Experimental Protocol: Synthesis of a Generic Transition Metal Diphenylarsinate Complex

Materials:

-

Transition metal (II) chloride (e.g., CoCl₂, NiCl₂, CuCl₂) (1 mmol)

-

Diphenylthis compound (2 mmol)

-

Triethylamine (2 mmol)

-

Methanol (50 mL)

-

Diethyl ether

Procedure:

-

Dissolve the transition metal (II) chloride (1 mmol) in methanol (20 mL) in a round-bottom flask.

-

In a separate beaker, dissolve diphenylthis compound (2 mmol) and triethylamine (2 mmol) in methanol (30 mL).

-

Slowly add the diphenylthis compound solution to the stirring solution of the metal salt at room temperature.

-

Reflux the resulting mixture for 4-6 hours. The formation of a precipitate may be observed.

-

Allow the reaction mixture to cool to room temperature.

-

Collect the precipitate by vacuum filtration and wash it with cold methanol and then diethyl ether.

-

Dry the solid product in a desiccator over anhydrous CaCl₂.

-

Recrystallization from a suitable solvent system (e.g., DMF/ethanol) may be performed to obtain single crystals for X-ray diffraction analysis.

Structural Characterization and Coordination Modes

The coordination of arsinic acids to transition metals can result in a variety of structures, from simple mononuclear complexes to intricate polynuclear clusters and coordination polymers. The arsinato ligand can adopt several coordination modes, most commonly monodentate, bidentate bridging, and chelating.

X-ray crystallography is the definitive method for elucidating the solid-state structures of these complexes. Spectroscopic techniques such as Infrared (IR), Raman, and UV-Vis spectroscopy provide valuable information about the coordination environment of the metal ion and the bonding of the arsinato ligand.

Table 1: Selected Crystallographic Data for Transition Metal Arsinate Complexes

| Complex | Metal Ion | This compound Ligand | Coordination Mode | M-O Bond Length (Å) | As=O Bond Length (Å) | As-C Bond Length (Å) | Reference |

| [Cu(O₂As(CH₃)₂)₂(H₂O)₂] | Cu(II) | Dimethylthis compound | Monodentate | 1.96 - 1.98 | 1.65 - 1.67 | 1.89 - 1.91 | [1] |

| [Mn(O₂As(C₆H₅)₂)₂(H₂O)₄] | Mn(II) | Diphenylthis compound | Monodentate | 2.15 - 2.18 | 1.66 - 1.68 | 1.90 - 1.92 | |

| {[Co(μ-O₂As(CH₃)₂)(H₂O)₂]₂}²⁺ | Co(II) | Dimethylthis compound | Bidentate Bridging | 2.08 - 2.12 | 1.67 - 1.69 | 1.88 - 1.90 | |

| [Ni(O₂As(C₆H₅)₂)₂(py)₂] | Ni(II) | Diphenylthis compound | Bidentate Chelating | 2.05 - 2.07 | 1.68 - 1.70 | 1.89 - 1.91 |

Table 2: Key Spectroscopic Data for Transition Metal Arsinate Complexes

| Complex | ν(As=O) (cm⁻¹) | ν(As-C) (cm⁻¹) | ν(M-O) (cm⁻¹) | UV-Vis λ_max (nm) (Assignment) | Reference(s) |

| [Cu(O₂As(CH₃)₂)₂(H₂O)₂] | ~850 - 880 | ~600 - 620 | ~450 - 480 | ~700 (d-d transition) | [2] |

| [Mn(O₂As(C₆H₅)₂)₂(H₂O)₄] | ~860 - 890 | ~690 - 710 | ~420 - 450 | ~530 (d-d transition) | [3] |

| [Co(O₂As(CH₃)₂)₂(H₂O)₄] | ~855 - 885 | ~600 - 620 | ~430 - 460 | ~550 (⁴T₁g(F) → ⁴T₁g(P)), ~480 (⁴T₁g(F) → ⁴A₂g(F)) | [3][4] |

| [Ni(O₂As(C₆H₅)₂)₂(py)₂] | ~870 - 900 | ~690 - 710 | ~460 - 490 | ~650 (³A₂g → ³T₁g(F)), ~390 (³A₂g → ³T₁g(P)) | [5][6] |

Applications in Catalysis

Transition metal complexes are widely used as catalysts in a variety of organic transformations.[7] The unique electronic and steric properties of this compound ligands can influence the reactivity and selectivity of the metal center. Rhodium complexes, in particular, have been extensively studied for their catalytic activity in processes such as hydroformylation.[8][9][10][11][12] While specific examples of rhodium-arsinic acid catalysts are not well-documented in the readily available literature, the general mechanism of rhodium-catalyzed hydroformylation provides a framework for understanding their potential role.

In this proposed cycle, the this compound ligand would remain coordinated to the rhodium center, influencing the electronic and steric environment and thereby affecting the rate and selectivity of the reaction.

Potential in Medicinal Chemistry

The success of platinum-based anticancer drugs like cisplatin has spurred research into other metal-based therapeutics.[13][14][15] Organoarsenic compounds have a long history in medicine, and their combination with transition metals offers a promising strategy for the development of new drug candidates.[13] Platinum group metal complexes with this compound ligands are of particular interest due to their potential to exhibit novel mechanisms of action and overcome resistance to existing drugs.[16][17][18]

The proposed mechanism of action for many platinum-based drugs involves their interaction with DNA, leading to cell cycle arrest and apoptosis.[14][15] It is hypothesized that platinum-arsinic acid complexes could function similarly, with the this compound ligand modulating the drug's solubility, cellular uptake, and DNA binding affinity.

This simplified pathway illustrates the potential steps involved, from cellular entry to the induction of programmed cell death. The specific nature of the this compound ligand could influence each of these stages.

Conclusion and Future Outlook

The coordination chemistry of arsinic acids with transition metals is a field with considerable untapped potential. While the available literature provides a foundational understanding, further research is needed to fully explore the diversity of structures and applications of these complexes. The systematic synthesis and characterization of a broader range of transition metal arsinate complexes will be crucial for developing a deeper understanding of their structure-property relationships. This knowledge will, in turn, pave the way for the rational design of novel catalysts and therapeutic agents with enhanced efficacy and selectivity. The continued investigation into the catalytic and biological activities of these compounds promises to yield exciting discoveries with far-reaching implications for both industrial and medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Structural and spectroscopic studies of nickel(II) complexes with a library of Bis(oxime)amine-containing ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Current State of the Art of the Solid Rh-Based Catalyzed Hydroformylation of Short-Chain Olefins | MDPI [mdpi.com]

- 9. Hydroformylation of alkenes by use of rhodium complex catalysts - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 10. Hydroformylation - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Organorhodium chemistry - Wikipedia [en.wikipedia.org]

- 13. Beyond Cisplatin: Combination Therapy with Arsenic Trioxide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Platinum Coordination Complexes - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Recent Advances in the Biological Investigation of Organometallic Platinum-Group Metal (Ir, Ru, Rh, Os, Pd, Pt) Complexes as Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Mechanical Insights into Arsinic Acid: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth overview of the application of quantum mechanical calculations to elucidate the physicochemical properties of arsinic acids. Arsinic acids, organoarsenic compounds with the general formula R₂AsO₂H, are of significant interest in fields ranging from environmental science to pharmacology due to their roles as metabolic intermediates of arsenicals and their potential as therapeutic agents. Understanding their molecular structure, reactivity, and spectroscopic signatures is crucial for predicting their biological activity and designing new applications. This document details the computational methodologies employed in these studies, presents key quantitative data in a structured format, and visualizes the workflows and conceptual relationships inherent in this research area. This guide is intended for researchers, scientists, and drug development professionals with an interest in computational chemistry and its application to arsenic-containing compounds.

Introduction

Arsinic acids are a class of organoarsenic compounds characterized by a central arsenic atom double-bonded to one oxygen atom, single-bonded to another oxygen in a hydroxyl group, and single-bonded to two organic substituents.[1] Prominent examples include cacodylic acid (dimethylarsinic acid, DMAV).[1] The toxicity and biological activity of arsenicals are highly dependent on their chemical form and oxidation state.[2][3] Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the properties of these molecules at an atomic level of detail.[2][4][5] These computational approaches provide valuable insights that complement experimental data, aiding in the interpretation of spectroscopic results and predicting the thermodynamic favorability of various interactions.[4]

This guide will focus on the theoretical investigation of this compound properties, covering molecular geometry, vibrational analysis, and electronic properties. We will present detailed computational protocols and summarize key findings from the scientific literature in easily digestible formats.

Computational Methodologies

The accurate theoretical prediction of molecular properties is highly dependent on the chosen computational method and basis set.[6][7][8] The following sections detail the common protocols used for quantum mechanical calculations of arsinic acids.

Geometry Optimization

The first step in most quantum mechanical studies is to determine the equilibrium geometry of the molecule. This is achieved through a process of energy minimization, where the positions of the atoms are adjusted until the lowest energy conformation is found.[6]

Protocol 1: Geometry Optimization of Arsinic Acids

-

Software Selection: Utilize a quantum chemistry software package such as Gaussian, ORCA, or GAMESS.[2][9]

-

Initial Structure: Construct an initial 3D structure of the this compound molecule (e.g., dimethylthis compound).

-

Method Selection: Choose a suitable level of theory. Density Functional Theory (DFT) with a hybrid functional like B3LYP is a common and effective choice for organometallic compounds.[4][5][10][11] For higher accuracy, double-hybrid functionals or post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) can be employed.[12]

-

Basis Set Selection: Select an appropriate basis set. Pople-style basis sets like 6-31G(d) or 6-311+G(d,p) are frequently used.[2][4][10][13] For heavier elements like arsenic, the def2 series of basis sets (e.g., def2-SVP, def2-TZVP) are also highly recommended.[8][11][12] The addition of diffuse functions (+) is important for describing anions and weak interactions, while polarization functions (d,p) are crucial for accurately representing bonding.[6][7]

-

Solvation Model: To simulate the properties in a solvent (e.g., water), a continuum solvation model such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) can be included in the calculation.[5][14][15]

-

Execution: Run the geometry optimization calculation.

-

Verification: After the optimization converges, perform a vibrational frequency calculation at the same level of theory to confirm that the obtained structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).[14]

Vibrational Analysis

Vibrational frequency calculations not only confirm the nature of a stationary point but also provide theoretical infrared (IR) and Raman spectra. These calculated spectra are invaluable for interpreting experimental spectroscopic data.[16][17][18]

Protocol 2: Vibrational Frequency Calculation

-

Optimized Geometry: Start with the optimized geometry of the this compound from Protocol 1.

-

Level of Theory: Use the same level of theory (functional and basis set) as employed for the geometry optimization to ensure consistency.

-

Calculation Type: Specify a frequency calculation in the software input.

-

Analysis: Analyze the output to obtain the vibrational frequencies and their corresponding IR intensities and Raman activities. The character of the vibrational modes (e.g., As=O stretch, C-As-C bend) can be determined by visualizing the atomic displacements for each mode.

Electronic Property and Reactivity Descriptors

Quantum mechanical calculations can also be used to determine a variety of electronic properties that provide insights into the reactivity and stability of arsinic acids.

Protocol 3: Calculation of Electronic Properties

-

Optimized Geometry: Use the optimized geometry of the this compound.

-

Level of Theory: Employ the same level of theory as in the geometry optimization.

-

Properties of Interest: Request the calculation of properties such as:

-

Molecular Orbitals: Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions. The HOMO-LUMO gap is an indicator of chemical reactivity.[13]

-

Atomic Charges: Calculate atomic charges (e.g., Mulliken, Natural Bond Orbital [NBO]) to understand the charge distribution within the molecule.[9][10]

-

Dipole Moment: Determine the molecular dipole moment, which is a measure of the overall polarity of the molecule.[13]

-

Reaction Energetics: Calculate the energies of reactants, products, and transition states to determine reaction barriers and thermodynamics, for example, in studying the interaction of this compound with biological targets like thiols.[2]

-

Quantitative Data Summary

The following tables summarize representative quantitative data for dimethylthis compound (DMAV), a prototypical this compound, obtained from quantum mechanical calculations reported in the literature.

Table 1: Calculated Geometrical Parameters for Dimethylthis compound (DMAV)

| Parameter | Bond/Angle | B3LYP/6-31+G(d)[13] |

| Bond Length | As-O | 1.8700 Å |

| As-C | 1.9800 Å | |

| Dipole Moment | 4.7472 D |

Table 2: Calculated Vibrational Frequencies for Selected Modes of Arsinic Acids

| Compound | Vibrational Mode | Calculated Frequency (cm⁻¹) | Method/Basis Set | Reference |

| H₂As(O)OH | νAs=O | Varies with solvent polarity | MP2/def2-TZVP | [12][15] |

| H₂As(O)OH | νAs-O | Varies with solvent polarity | MP2/def2-TZVP | [12][15] |

| Dimethylthis compound (DMAV) | Highest IR Frequency | 533.461 | B3LYP/6-31+G(d) | [13] |

| Monomethylarsenous Acid (MMAIII) | Highest IR Frequency | 541.67 | B3LYP/6-31+G(d) | [13] |

Table 3: Calculated Energetic Properties of Arsenicals

| Reaction | Property | Value (kcal/mol) | Method/Basis Set | Reference |

| MMAV + Methylamine | Energy Barrier | 23.6 | uB3LYP/6-31G(d) | [2] |

| DMAV + Methylamine | Energy Barrier | 33.3 | uB3LYP/6-31G(d) | [2] |

| As(OH)₃ + CH₃CH₂SH Chelation | Reaction Energy (∆E) | -4.60 | B3LYP/6-311++G(d,p) with CPCM | [5] |

Visualizations

Diagrams are powerful tools for representing complex workflows and relationships. The following visualizations were created using the Graphviz DOT language to illustrate key concepts in the computational study of arsinic acids.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Density Functional Theory Calculation May Confirm Arsenic–Thiol Adhesion as the Primary Mechanism of Arsenical Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Using mathematical modeling to infer the valence state of arsenicals in tissues: a PBPK model for Dimethylthis compound (DMAV) and Dimethylarsinous Acid (DMAIII) in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]

- 8. Reddit - The heart of the internet [reddit.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Reddit - The heart of the internet [reddit.com]

- 12. Evolution of vibrational bands upon gradual protonation/deprotonation of this compound H2As(O)OH in media of different polarity - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. scispace.com [scispace.com]

- 14. Comparative Analysis of pKa Predictions for Arsonic Acids Using Density Functional Theory-Based and Machine Learning Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Evolution of vibrational bands upon gradual protonation/deprotonation of this compound H2As(O)OH in media of different polarity - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. asianpubs.org [asianpubs.org]

- 18. Robust Computation and Analysis of Vibrational Spectra of Layered Framework Materials Including Host–Guest Interactions - PMC [pmc.ncbi.nlm.nih.gov]

Biological methylation and demethylation of arsinic acid

An In-depth Technical Guide on the Biological Methylation and Demethylation of Arsinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arsenic, a ubiquitous metalloid, undergoes extensive metabolic transformation in biological systems, primarily through a series of methylation and demethylation reactions. This technical guide provides a comprehensive overview of the core biochemical processes governing the biotransformation of this compound and its derivatives. It details the enzymatic machinery, metabolic pathways, and experimental methodologies used to study these processes. Quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of arsenic metabolism and its toxicological and potential therapeutic implications.

Introduction

The biological methylation of inorganic arsenic is a crucial metabolic pathway that significantly influences its toxicity and carcinogenicity.[1][2][3] Historically considered a detoxification process, recent evidence suggests that methylation can also lead to the formation of more toxic and reactive trivalent methylated intermediates.[1][2][4][5] This guide delves into the intricate mechanisms of arsenic methylation and demethylation, providing a technical resource for researchers in toxicology, pharmacology, and drug development.

Biochemical Pathways of Arsenic Methylation

The primary pathway for arsenic methylation involves the enzymatic transfer of methyl groups from S-adenosylmethionine (SAM) to inorganic arsenic.[6][7] This process is catalyzed by arsenic (+3 oxidation state) methyltransferase (AS3MT) and involves a series of reduction and oxidative methylation steps.[7][8][9]

Key Steps in Arsenic Methylation:

-

Reduction of Arsenate (As(V)) to Arsenite (As(III)): Pentavalent arsenate is reduced to the more reactive trivalent arsenite.[10][11] This reduction can be catalyzed by arsenate reductases and involves glutathione (GSH) as a reductant.[10][12]

-

First Methylation: AS3MT catalyzes the transfer of a methyl group from SAM to arsenite (As(III)), forming monomethylarsonic acid (MMA(V)).[6][8]

-

Reduction of MMA(V) to MMA(III): The pentavalent MMA(V) is then reduced to the trivalent monomethylarsonous acid (MMA(III)).[7][11]

-

Second Methylation: AS3MT facilitates the second methylation step, converting MMA(III) to dimethylthis compound (DMA(V)).[7][8]

-

Further Metabolism: DMA(V) can be further reduced to dimethylarsinous acid (DMA(III)).[7]

Enzymology

-

Arsenic (+3 oxidation state) methyltransferase (AS3MT): This is the key enzyme responsible for the methylation of inorganic arsenic.[6][8] It is a SAM-dependent methyltransferase that catalyzes the formation of both MMA and DMA.[8][13]

-

Glutathione S-transferase Omega (GSTO): This enzyme is involved in the reduction of pentavalent methylated arsenic species.[11]

Cofactors

-

S-adenosylmethionine (SAM): Acts as the universal methyl group donor in the methylation reactions.[3][6]

-

Glutathione (GSH): Plays a crucial role as a reductant in the conversion of pentavalent arsenicals to their trivalent forms and may also form complexes with arsenic species.[3][7][11]

Demethylation of Arsenicals

While methylation is the predominant metabolic pathway, demethylation of methylated arsenicals can also occur, though it is less well-characterized. Some studies suggest that certain organoarsenic compounds can undergo hydrolysis and biological degradation, potentially converting them back into inorganic forms.[2] This process is significant as it can regenerate more toxic inorganic arsenic species within the cell.

Data Presentation

Table 1: Relative Toxicity of Arsenic Species

| Arsenic Species | Common Abbreviation | Relative Toxicity |

| Arsenite | As(III) | High |

| Arsenate | As(V) | Moderate |

| Monomethylarsonous acid | MMA(III) | Very High |

| Monomethylarsonic acid | MMA(V) | Low |